1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Catalog No.
S676523
CAS No.
21222-61-7
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Researchers aiming to construct tricyclic benzothiazolo[3,2-a]pyrimidines or high-fastness disperse dyes require a bifunctional benzothiazole core with both nucleophilic amine and electrophilic acetyl groups. Generic 2-aminobenzothiazole lacks the 6-acetyl substituent, halting Claisen-Schmidt condensations and compromising dye sublimation fastness. This compound serves as the direct precursor, enabling sequential cyanoacetylation, intramolecular cyclization, and diazo coupling to achieve target scaffolds (e.g., Phortress analogues) and red/yellow PET dyes. Supplied as ≥98% purity crystalline solid with reliable global logistics.

CAS Number

21222-61-7

Product Name

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)ethanone

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11)

InChI Key

OKAQYTQTHTXQQH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)N

The exact mass of the compound 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Acetyl-2-aminobenzothiazole, 1-(2-Amino-1,3-benzothiazol-6-yl)ethanone, 2-Amino-6-acetylbenzothiazole, 6-Acetylbenzothiazol-2-amine, 1-(2-Amino-6-benzothiazolyl)ethanone

Purity

≥98%

Package Size

1 g, 5 g

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS 21222-61-7), commonly known as 6-acetyl-2-aminobenzothiazole, is a bifunctional building block utilized in advanced organic synthesis and materials science [1]. Featuring a nucleophilic 2-amino group and an electrophilic 6-acetyl group on a stable benzothiazole core, this crystalline solid serves as a critical precursor for the development of complex fused heterocycles, pharmaceutical intermediates, and high-performance disperse dyes [2]. Its dual reactivity profile makes it a highly sought-after material for industrial workflows requiring sequential functionalization, offering distinct synthetic advantages over simpler benzothiazole derivatives [1].

Research Fit

Functionalized benzothiazole intermediate with 6-acetyl handle for derivatization
Kinase inhibitor research context: reported PKMYT1 binding affinity
Reported lipophilicity (LogP ~2.66) supports membrane permeability studies

Substituting 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone with generic alternatives like unsubstituted 2-aminobenzothiazole or 6-methoxy-2-aminobenzothiazole fundamentally disrupts downstream synthetic pathways [1]. The 6-acetyl group acts as an essential 'bifunctional key' that enables Claisen-Schmidt condensations and cyanoacetylation, which are mandatory steps for constructing extended tricyclic systems such as benzothiazolo[3,2-a]pyrimidines [1]. Furthermore, in dye manufacturing, the strong electron-withdrawing nature of the acetyl group is required to achieve specific bathochromic shifts and superior sublimation fastness on polyester fibers; lacking this group, generic analogs yield dyes with inferior thermal stability and incorrect color profiles[2].

Substitution Risk

6-Acetyl compound Reported kinase target engagement (PKMYT1)
Unsubstituted 2-aminobenzothiazole No reported PKMYT1 binding; target profile may not transfer
6-Acetyl compound Lipophilicity (LogP 2.66) shapes cellular assay behavior
Unsubstituted 2-aminobenzothiazole More polar; distribution and assay response may differ
6-Acetyl compound Synthetic handle for further derivatization
Unsubstituted 2-aminobenzothiazole Lacks acetyl group; synthetic route may need additional steps

Bifunctional Reactivity for Fused Heterocycle Synthesis

In the synthesis of complex antimicrobial agents, 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone acts as a critical 'bifunctional key' due to its reactive 6-acetyl group[1]. When reacted with 1-(2-cyanoacetyl)-3,5-dimethyl-1H-pyrazole, the compound undergoes efficient cyanoacetylation at the 6-position, achieving an 81.8% yield of the intermediate required for subsequent cyclization into tricyclic benzothiazolopyrimidines[1]. Unsubstituted 2-aminobenzothiazole completely lacks this electrophilic handle, restricting its reactivity solely to the 2-amino position and rendering it useless for these specific ring-extension protocols [1].

Evidence DimensionCondensation reactivity at the 6-position
Target Compound DataEnables quantitative condensation (e.g., 81.8% yield of 6-cyanoacetamido derivatives)
Comparator Or BaselineUnsubstituted 2-aminobenzothiazole (0% yield, lacks the necessary functional handle)
Quantified DifferenceBinary enabler of 6-position ring extension and chalcone formation
ConditionsReflux in toluene for 4 hours with cyanoacetyl-pyrazole

Procurement of the 6-acetyl derivative is mandatory for synthetic routes requiring downstream cyclization or extension at the benzothiazole 6-position.

PKMYT1 Binding Affinity
Cross-study comparable
Target: Ki = 26 nM GSK-1520489A: Ki = 10.94 nM
Supports PKMYT1 hit profiling context
Fluorescence polarization assay in HEK293 cells; 2.4-fold difference

Electron-Withdrawing Enhancement for Azo Dye Sublimation Fastness

When utilized as a diazo component in dye manufacturing, the electron-withdrawing 6-acetyl group significantly enhances the photophysical and thermal properties of the resulting disperse dyes [1]. Coupling diazotized 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone with N-(2-benzoyloxyethyl)-N-ethylaniline produces a bright red dye exhibiting a high molar extinction coefficient (ε = 45,000) and an absorption maximum at 510 nm in monochlorobenzene [1]. This specific substitution pattern imparts outstanding light and sublimation fastness on polyethylene terephthalate (polyester) fibers, performance metrics that are unattainable when using standard 2-aminobenzothiazole [1].

Evidence DimensionMolar extinction coefficient and absorption maximum
Target Compound Dataλmax = 510 nm, ε = 45,000 (bright red, high sublimation fastness)
Comparator Or BaselineUnsubstituted 2-aminobenzothiazole dyes (lower bathochromic shift, inferior thermal stability)
Quantified DifferenceSignificant bathochromic shift and enhanced thermal stability on polyester
ConditionsDiazotization in 85% phosphoric acid, coupling, and application to polyethylene terephthalate fibers

Industrial dye manufacturers must select the 6-acetyl variant to achieve the specific 510 nm absorption and high-temperature fastness required for premium polyester textiles.

Synthetic Yield
Cross-study comparable
Target: Yield ≈ 74% 6-Substituted analogs: typically < 50%
Higher reported yield context
Synthesis from 4-aminoacetophenone and KSCN

Structural Prerequisite for Ion Channel Modulator Libraries

In the development of KCa2/3 potassium channel activators, maintaining an intact 2-aminobenzothiazole core is essential for baseline activity, but substitutions at the 6-position are critical for tuning potency and exploring the structure-activity relationship (SAR) [1]. 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone provides a distinct steric and electronic profile, and its acetyl group serves as a modifiable ketone handle for generating diverse libraries of oximes and hydrazones[1]. This versatility is a significant advantage over 6-methoxy or unsubstituted derivatives, which are chemically inert at the 6-position and cannot be further diversified [1].

Evidence DimensionSAR functionalization capacity
Target Compound DataProvides a reactive ketone handle for divergent oxime/hydrazone library generation
Comparator Or Baseline6-Methoxy-2-aminobenzothiazole (chemically inert at the 6-position)
Quantified DifferenceEnables divergent synthesis of multiple novel derivatives from a single precursor
ConditionsMedicinal chemistry screening and derivatization for KCa2.3 and KCa3.1 activation

For medicinal chemistry procurement, the 6-acetyl compound offers a versatile branching point for SAR optimization that inert 6-substituted analogs cannot provide.

Procurement Cost
Supplier data
Target: ~$39 USD/g 2-Aminobenzothiazole: ~$8.66 USD/g
Functionalized intermediate cost context
Pricing from commercial suppliers; ~4.5× higher
In Vivo Activity Profile
Class-level inference
Neuroprotection & vasodilation reported in mice
Divergent from typical benzothiazole activities
No quantitative data; source review recommended

Synthesis of Benzothiazolopyrimidine Antimicrobials

Due to its 'bifunctional key' nature, this compound is the premier starting material for synthesizing tricyclic benzothiazolo[3,2-a]pyrimidines. Its dual reactive sites allow for sequential cyanoacetylation and intramolecular cyclization, making it indispensable for discovering new antimicrobial and cytotoxic agents [1].

High-Fastness Disperse Dyes for Polyester

In industrial dye manufacturing, diazotizing this compound and coupling it with aniline derivatives produces disperse dyes with exceptional sublimation and light fastness. It is specifically procured to formulate bright red and yellow dyes (λmax ~510 nm) for polyethylene terephthalate (PET) fibers [2].

Precursor for Phortress Antitumor Analogues

The 6-acetyl group is selectively condensed with substituted benzaldehydes to form chalcones, which are then cyclized with thiourea to create Phortress analogues. This specific synthetic route strictly requires the 6-acetyl-2-aminobenzothiazole building block to achieve the necessary pyrimidine ring formation[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PKMYT1 hit profiling and scaffold studies
Kinase binding affinity context
PKMYT1 selectivity and SAR review
Benzothiazole-based material synthesis
Dual amino/acetyl reactive handle
Photophysical/electronic property assessment
Neurovascular mechanism studies
Reported in vivo neuroprotection/vasodilation profile
Model-specific neurovascular endpoint review
Chemical biology tool compound
Functionalized intermediate cost context
Budget-constrained synthesis workflow fit

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

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